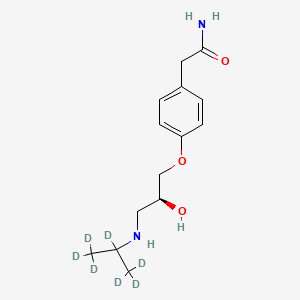
2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 is a deuterated derivative of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid, a compound known for its role as a by-product of fluorescein . The molecular formula of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 is C14H6D4O5, and it has a molecular weight of 262.27 g/mol . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 typically involves the deuteration of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms, often using deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
The process would involve stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Scientific Research Applications
2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic stability, making it a valuable tool in studying isotope effects . The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dihydroxy-2-benzoylbenzoic Acid: The non-deuterated form of the compound.
Fluorescein: A related compound used as a fluorescent tracer in various applications.
Eosin B: Another derivative of fluorescein used in histology and microscopy.
Uniqueness
2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 is unique due to its deuterium content, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics . These characteristics make it particularly useful in research applications where isotope effects are of interest .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,4-dihydroxybenzoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEFFPFIBREPIX-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=C(C=C(C=C2)O)O)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)



![(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester](/img/structure/B583899.png)

![lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B583903.png)
